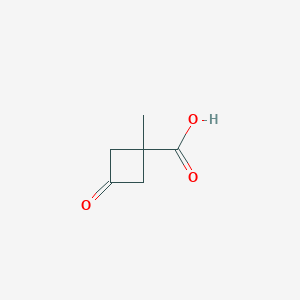

1-Methyl-3-oxocyclobutane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURNKGAMQJTVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286442-89-5 | |

| Record name | 1-Methyl-3-oxocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-oxocyclobutane-1-carboxylic acid is a versatile bifunctional molecule incorporating a strained cyclobutane ring, a ketone, and a carboxylic acid moiety. This unique combination of features makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, spectroscopic details, and characteristic reactivity. Detailed experimental protocols for its synthesis and key chemical transformations are also presented, alongside visualizations to aid in understanding its synthetic utility.

Physicochemical Properties

This compound is a solid at room temperature with an off-white appearance.[1] Its key physicochemical properties are summarized in the table below. The presence of both a polar carboxylic acid group and a relatively nonpolar cyclobutane ring results in moderate solubility in water.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| CAS Number | 286442-89-5 | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | approx. -7 °C | [1] |

| Boiling Point | 189-195 °C (distillation range); 272.3 ± 33.0 °C (predicted) | [1][3] |

| pKa | 4.39 ± 0.20 (predicted) | [4] |

| Solubility | Slightly to moderately soluble in water | [1] |

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl, cyclobutane ring, and carboxylic acid protons. The carboxylic acid proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[1] Two distinct carbonyl (C=O) stretching bands are also observed: one for the carboxylic acid carbonyl around 1710 cm⁻¹ and another for the ketone carbonyl in the strained cyclobutane ring at a higher frequency, typically between 1750-1785 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the carboxyl group.[1]

Chemical Reactivity and Synthetic Applications

This compound undergoes reactions typical of both carboxylic acids and ketones, making it a versatile intermediate in organic synthesis. Its application as a building block in the synthesis of various pharmaceutical compounds is a key area of interest.

Synthesis of this compound

A common synthetic route involves cyclization reactions from appropriate acyclic precursors, followed by functional group transformations.

Key Reactions

The carboxylic acid group can be readily converted to an ester by reaction with an alcohol in the presence of an acid catalyst.

The ketone functionality can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride.

The carboxylic acid can be coupled with amines to form amides, a crucial reaction in the synthesis of many biologically active molecules.

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound

A multi-step synthesis starting from commercially available precursors is a common approach. One reported method involves the cyclization of a substituted malonic ester derivative followed by hydrolysis and decarboxylation.

Step 1: Cyclization

-

To a solution of the appropriate substituted malonic ester in a suitable solvent (e.g., ethanol), a base (e.g., sodium ethoxide) is added.

-

A dihaloalkane is then added, and the mixture is heated to reflux to facilitate the cyclization reaction.

-

After cooling, the reaction mixture is worked up by extraction and purified by distillation or chromatography to yield the cyclobutane diester intermediate.

Step 2: Hydrolysis and Decarboxylation

-

The cyclobutane diester is heated with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to hydrolyze the ester groups.

-

Upon acidification (if a basic hydrolysis was performed), the resulting diacid undergoes decarboxylation upon heating to yield this compound.

-

The final product is purified by recrystallization or distillation.

Esterification (Fischer Esterification)

-

This compound is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol).

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is heated to reflux for several hours.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the excess alcohol is removed under reduced pressure, and the residue is neutralized and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the ester product, which can be further purified by chromatography.

Reduction of the Ketone

-

This compound is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise with stirring.

-

The reaction is allowed to proceed at low temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of an acid (e.g., dilute HCl).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the corresponding hydroxy acid.

Amidation

-

To a solution of this compound in an appropriate solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt) are added.

-

The mixture is stirred for a short period before the desired amine is added.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is filtered to remove any precipitated by-products.

-

The filtrate is washed successively with dilute acid, dilute base, and brine.

-

The organic layer is dried and concentrated to afford the amide product, which may be purified by chromatography or recrystallization.

Applications in Drug Discovery

The rigid cyclobutane scaffold of this compound is of significant interest in drug design as it can serve as a bioisosteric replacement for other cyclic or aromatic structures, potentially improving physicochemical and pharmacokinetic properties of drug candidates. The presence of orthogonal functional groups (ketone and carboxylic acid) allows for selective modification and elaboration, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening. It has been utilized as an intermediate in the synthesis of various pharmaceutically active compounds.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS 286442-89-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-oxocyclobutane-1-carboxylic acid is a synthetically versatile cyclobutane derivative that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional scaffold and bifunctional nature—possessing both a ketone and a carboxylic acid tethered to a quaternary center—make it an attractive building block for the synthesis of complex molecular architectures.[1] This compound serves as a crucial intermediate in the development of a wide array of pharmacologically active agents, including inhibitors of key cellular signaling proteins and other therapeutic targets. Its unique structural features allow for the precise introduction of pharmacophores, enabling the exploration of structure-activity relationships in drug design.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. These data are essential for its identification, characterization, and application in synthetic protocols.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 286442-89-5 | N/A |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Off-white solid | N/A |

| Boiling Point | 196 °C (Predicted) | N/A |

| Melting Point | ~ -7 °C (Predicted) | N/A |

| Density | 1.305 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents like ethanol and diethyl ether. | [1] |

| SMILES | CC1(CC(=O)C1)C(=O)O | [2] |

Spectroscopic Data

The following tables outline the characteristic spectroscopic signatures for this compound.

Table 2.2.1. ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.0 - 12.0 | Broad Singlet | Carboxylic acid proton (-COOH) |

| 3.0 - 3.5 | Multiplet | Cyclobutane ring protons (-CH₂-) |

| 1.5 | Singlet | Methyl protons (-CH₃) |

Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[1]

Table 2.2.2. ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 205 - 220 | Ketone carbonyl carbon (C=O) |

| 175 - 185 | Carboxylic acid carbonyl carbon (-COOH) |

| 50 - 60 | Methylene carbons of the cyclobutane ring (-CH₂) |

| 40 - 50 | Quaternary carbon of the cyclobutane ring |

| 20 - 30 | Methyl carbon (-CH₃) |

Table 2.2.3. Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 2500 - 3300 | Broad | O-H stretch of carboxylic acid |

| 1750 - 1785 | Sharp, Strong | C=O stretch of strained cyclic ketone |

| ~1710 | Sharp, Strong | C=O stretch of carboxylic acid |

Synthesis Protocols

Synthesis of 3-Oxocyclobutanecarboxylic Acid (Parent Compound)

A common route to 3-oxocyclobutanecarboxylic acid involves the hydrolysis of a protected diester precursor.[3][4][5]

Step 1: Synthesis of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester This step typically involves a cyclization reaction between a malonic ester derivative and a suitable dielectrophile.

Step 2: Hydrolysis and Decarboxylation The resulting diester is then subjected to acidic hydrolysis to remove the protecting groups and induce decarboxylation.

-

Reagents: 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester, 20% Hydrochloric Acid.

-

Procedure:

-

A mixture of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (1 equivalent) and 20% aqueous hydrochloric acid is heated at reflux for 48-60 hours.[4]

-

After cooling to room temperature, the reaction mixture is extracted with diethyl ether.[3]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-oxocyclobutanecarboxylic acid.[3]

-

The crude product can be purified by recrystallization.

-

Proposed Synthesis of this compound

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid To enable α-alkylation, the carboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).

-

Reagents: 3-Oxocyclobutanecarboxylic acid, Methanol (or Ethanol), and a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Procedure (Fischer Esterification):

-

Dissolve 3-oxocyclobutanecarboxylic acid in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours.

-

After completion, cool the reaction and remove the excess methanol under reduced pressure.

-

Neutralize the remaining acid with a mild base (e.g., saturated NaHCO₃ solution) and extract the ester with an organic solvent.

-

Dry the organic layer and purify the ester by distillation.

-

Step 2: α-Methylation of the Ester The α-proton of the ester can be removed by a strong base to form an enolate, which is then alkylated with a methylating agent.

-

Reagents: Methyl 3-oxocyclobutanecarboxylate, a strong non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), and a methylating agent (e.g., Methyl iodide - CH₃I).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester in a dry aprotic solvent (e.g., THF) and cool to -78 °C.

-

Slowly add a solution of LDA (1.1 equivalents) to the cooled ester solution to form the enolate.

-

After stirring for a short period, add methyl iodide (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the organic layer, dry it, and purify the methylated ester by chromatography or distillation.

-

Step 3: Hydrolysis of the Methylated Ester The final step is the hydrolysis of the ester back to the carboxylic acid.

-

Reagents: Methyl 1-methyl-3-oxocyclobutanecarboxylate, a base (e.g., NaOH or KOH) in a water/alcohol mixture, followed by acidification.

-

Procedure:

-

Dissolve the methylated ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and heat the mixture at reflux until the ester is fully hydrolyzed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield this compound.

-

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of therapeutic agents.[1] Its rigid structure allows for the precise positioning of functional groups to interact with biological targets.

Key Therapeutic Areas:

-

Oncology: The compound is used in the synthesis of inhibitors for several key cancer-related proteins, including:

-

ACK1 (Activated Cdc42-associated kinase 1): A non-receptor tyrosine kinase involved in cell survival and proliferation pathways.

-

MDM2 (Murine double minute 2): A negative regulator of the p53 tumor suppressor.

-

JAK (Janus kinase): A family of tyrosine kinases that mediate cytokine signaling and are implicated in various cancers and inflammatory diseases.

-

-

Inflammatory Diseases: As an intermediate for JAK inhibitors, it plays a role in developing treatments for autoimmune and chronic inflammatory conditions.

-

Sleep Disorders: It is a precursor for the synthesis of novel imidazobenzazepine derivatives that act as dual H1/5-HT2A antagonists.[1]

-

Dermatology: The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders.[6]

-

Antifungal Agents: It has also demonstrated fungicidal properties.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of derivatives of this compound stems from their ability to modulate specific biological pathways.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. Inhibitors derived from this compound can block this pathway, which is often dysregulated in inflammatory diseases and cancers.

Caption: The JAK-STAT signaling pathway and the point of inhibition.

MDM2-p53 Signaling Pathway

In many cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by its negative regulator, MDM2. Inhibitors designed to block the MDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. Buy this compound | 286442-89-5 [smolecule.com]

- 2. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. This compound | 286442-89-5 [chemicalbook.com]

An In-depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1-Methyl-3-oxocyclobutane-1-carboxylic acid, a versatile building block in medicinal chemistry and organic synthesis. It details the molecule's structure, physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Molecular Structure and Chemical Identity

This compound (CAS No. 286442-89-5) is a cyclobutane derivative featuring a unique combination of functional groups within a strained four-membered ring.[1] Its molecular formula is C₆H₈O₃, with a molecular weight of approximately 128.13 g/mol .[1][2][3] The structure is characterized by a quaternary carbon at the C1 position, substituted with both a methyl and a carboxylic acid group.[1] A ketone functional group is located at the C3 position.[1] This arrangement creates significant steric hindrance and a puckered ring geometry, influencing its reactivity.[1]

| Identifier | Value |

| IUPAC Name | This compound[1][3][4] |

| CAS Number | 286442-89-5[1][2][3] |

| Molecular Formula | C₆H₈O₃[1][2][3][4] |

| Molecular Weight | 128.13 g/mol [1][2][3] |

| Canonical SMILES | CC1(CC(=O)C1)C(=O)O[1][3] |

| InChI Key | GURNKGAMQJTVCQ-UHFFFAOYSA-N[1][3] |

| Predicted pKa | 4.39 ± 0.20[2] |

| Appearance | Off-white solid[1] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber |

| ¹H-NMR | Carboxylic Acid Proton (-COOH) | Broad singlet, 10.0 - 12.0 ppm[1] |

| ¹³C-NMR | Carboxylic Carbon (-C OOH) | 165 - 185 ppm[5][6] |

| Ketone Carbon (-C =O) | ~203 ppm[7] | |

| Infrared (IR) | Carboxylic Acid O-H Stretch | Broad band, 2500 - 3300 cm⁻¹[1][5][6] |

| Carboxylic Acid C=O Stretch | ~1710 cm⁻¹[1][5][6] | |

| Ketone C=O Stretch (strained ring) | 1750 - 1785 cm⁻¹[1] |

The broadness of the O-H stretch in the IR spectrum is a result of hydrogen bonding.[1][5][6] The position of the ketone's carbonyl stretch at a higher wavenumber is characteristic of strained cyclic ketones.[1]

Synthesis and Experimental Protocols

Several synthetic routes for this compound and its parent compound, 3-oxocyclobutanecarboxylic acid, have been developed. These methods often involve multi-step processes utilizing readily available starting materials.

Protocol 1: Synthesis from 1,3-Dichloroacetone (Classical Route) A classical synthesis for the core cyclobutane structure involves 1,3-dichloroacetone as a starting material.[1][8]

-

Ketal Formation: 1,3-dichloroacetone is reacted with ethylene glycol in toluene, catalyzed by p-toluenesulfonic acid. The mixture is heated to 100°C for approximately 6 hours with reflux to form 2,2-dichloromethyl-1,3-dioxolane.[8] The product is isolated by distillation, with yields reported between 88-92%.[1]

-

Cyclization: The resulting intermediate is treated with a dialkyl malonate (e.g., methyl, ethyl, or isopropyl malonate).[8]

-

Hydrolysis: The cyclized product is then hydrolyzed under strong acidic conditions (e.g., 20-25% hydrochloric acid) at 100°C for 45-55 hours to yield the final 3-oxocyclobutane-1-carboxylic acid.[1][8] Subsequent methylation would be required to obtain the title compound.

Protocol 2: Synthesis from Acetone and Malononitrile A more recent approach utilizes acetone, bromine, and malononitrile as primary raw materials.[1][9]

-

Bromination: Acetone is reacted with bromine in ethanol to produce 1,3-dibromoacetone.[9]

-

Cyclization: The 1,3-dibromoacetone undergoes a cyclization reaction with malononitrile in the presence of an activating agent like sodium iodide and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).[9]

-

Hydrolysis: The resulting 3,3-dicyanocyclobutanone intermediate is hydrolyzed by refluxing in 6M aqueous hydrochloric acid for 24 hours. The crude product is then purified by recrystallization to afford 3-oxocyclobutanecarboxylic acid.[9] Further functionalization would be needed to introduce the 1-methyl group.

Biological Activity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical agents due to its unique three-dimensional structure.[1]

-

Inhibition of Melanin Biosynthesis: The compound has been identified as an inhibitor of melanin biosynthesis.[1][10][11] It is believed to act by inhibiting tyrosinase, a key enzyme in the melanogenesis pathway, suggesting its potential for application in dermatological treatments for pigmentation disorders.[1][10][11]

-

Scaffold for Pharmaceutical Agents: Its derivatives have been incorporated into a variety of drug candidates. It serves as a crucial building block for ACK1 antibodies, MDM2 antagonists, JAK inhibitors, CETP inhibitors, kinase inhibitors, and PDE10 inhibitors.[1][9]

-

Treatment of Sleep Disorders: The molecule is used in the preparation of novel imidazobenzazepine derivatives that function as dual H1/5-HT2A antagonists, which have shown promise in the treatment of sleep disorders.[1]

-

Anti-inflammatory and Antitumor Applications: Derivatives of this acid are also explored for their potential anti-inflammatory, analgesic, and antitumor properties.[1][9]

Visualized Pathways and Logical Workflows

Diagram 1: Mechanism of Melanin Inhibition

Caption: Inhibition of the tyrosinase enzyme by the title compound, blocking melanin production.

Diagram 2: Application in Drug Synthesis

References

- 1. Buy this compound | 286442-89-5 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97% | CAS: 286442-89-5 | AChemBlock [achemblock.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [guidechem.com]

- 8. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. This compound | 286442-89-5 [amp.chemicalbook.com]

- 11. This compound | 286442-89-5 [chemicalbook.com]

IUPAC Nomenclature of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

The correct and preferred IUPAC (International Union of Pure and Applied Chemistry) name for the chemical compound "1-Methyl-3-oxocyclobutane-1-carboxylic acid" is 1-methyl-3-oxocyclobutanecarboxylic acid . While the initial name is understood and used, the preferred nomenclature streamlines the name by integrating the "-1-" position of the primary functional group into the parent name.[1][2][3][4][5]

This technical guide outlines the systematic application of IUPAC rules to arrive at the correct name, presents relevant data in a structured format, and provides a logical diagram for the naming process.

IUPAC Naming Protocol

The determination of the IUPAC name follows a hierarchical set of rules, prioritizing functional groups to define the parent structure and its numbering.

Experimental Protocol: IUPAC Name Determination

-

Identify the Principal Functional Group: The molecule contains both a carboxylic acid (-COOH) and a ketone (C=O) group. According to IUPAC priority rules, the carboxylic acid is the principal functional group.[6][7][8][9]

-

Determine the Parent Structure: The principal functional group is attached to a four-membered cycloalkane ring (a cyclobutane). When a carboxylic acid is directly attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[8][9][10][11] Therefore, the parent structure is named cyclobutanecarboxylic acid .

-

Number the Parent Ring: The carbon atom of the ring to which the principal functional group (the carboxylic acid) is attached is assigned locant number 1.[8][11]

-

Identify and Number Substituents:

-

A methyl group (-CH₃) is attached to the same carbon as the carboxylic acid, so it is at position 1.

-

A ketone group is present on the ring. When a ketone is treated as a substituent, the prefix "oxo-" is used.[6][7][8] Numbering the ring from carbon 1 must provide the lowest possible locant for the next substituent. In this case, the oxo group is at position 3.

-

-

Assemble the Final Name: The substituents are listed in alphabetical order ("methyl" before "oxo"). The final name is constructed by adding the numbered substituents as prefixes to the parent name.

-

Final IUPAC Name: 1-methyl-3-oxocyclobutanecarboxylic acid

-

Data Presentation

The properties of 1-methyl-3-oxocyclobutanecarboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-methyl-3-oxocyclobutanecarboxylic acid | PubChem[1], AChemBlock[2], Smolecule[3] |

| CAS Number | 286442-89-5 | PubChem[1], AChemBlock[2], Smolecule[3] |

| Molecular Formula | C₆H₈O₃ | PubChem[1], AChemBlock[2], Smolecule[3] |

| Molecular Weight | 128.13 g/mol | PubChem[1], AChemBlock[2], Smolecule[3] |

| Synonyms | This compound | PubChem[1], ChemicalBook[5] |

Visualization of the Naming Process

The logical workflow for determining the IUPAC name is illustrated in the following diagram.

References

- 1. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 286442-89-5 | AChemBlock [achemblock.com]

- 3. Buy this compound | 286442-89-5 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 286442-89-5 [amp.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: IUPAC Nomenclature of Ketones [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IUPAC Rules [chem.uiuc.edu]

- 10. youtube.com [youtube.com]

- 11. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Physical Properties of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 286442-89-5), a versatile building block in medicinal chemistry and organic synthesis. This document summarizes key quantitative data, outlines relevant experimental protocols for property determination, and visualizes a general synthetic workflow where this compound serves as a crucial intermediate.

Core Physical and Chemical Properties

This compound is a cyclobutane derivative with the molecular formula C₆H₈O₃.[1][2][3] Its structure, featuring a strained four-membered ring, a ketone, a carboxylic acid, and a quaternary carbon center, imparts unique reactivity and conformational characteristics.[1] At room temperature, it exists as an off-white solid.[1]

The known and predicted physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | [1][2][3] |

| Molecular Weight | 128.13 g/mol | [1][3] |

| CAS Number | 286442-89-5 | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | Approx. -7°C | [1] |

| Boiling Point | 272.3 ± 33.0 °C (Predicted) | [4] |

| Density | 1.305 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.39 ± 0.20 (Predicted) | [2] |

| Water Solubility | Slightly soluble | [1] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited in publicly accessible literature, standard methodologies for characterizing carboxylic acids are well-established. The following protocols describe general procedures for determining the key physical properties listed above.

The melting point of a solid compound can be determined using a melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow.

The boiling point is determined at a specific atmospheric pressure, as it varies with pressure. Distillation is a common method for both purification and boiling point determination.[1]

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will climb and then stabilize.

-

Data Recording: The constant temperature observed during the distillation of the liquid is recorded as the boiling point.

The solubility of a compound in a solvent like water is determined by its ability to form a homogeneous solution.[5][6]

-

Sample Preparation: A small, measured amount of this compound (e.g., 0.10 g) is placed in a test tube.[5]

-

Solvent Addition: A measured volume of the solvent (e.g., 2 mL of water) is added to the test tube.[5]

-

Mixing: The test tube is agitated vigorously to facilitate dissolution.[5]

-

Observation: The mixture is observed to see if the solid dissolves completely. If it does, it is considered soluble. If a significant portion remains undissolved, it is classified as slightly soluble or insoluble. The process can be repeated with heating to check for temperature effects on solubility. Given its six-carbon framework, moderate water solubility is expected.[1]

The acidity of the carboxylic acid group can be assessed qualitatively with pH indicators or quantitatively by titration to determine the pKa.

-

Solution Preparation: A solution of the carboxylic acid is prepared by dissolving a known quantity in water.

-

pH Measurement: The initial pH of the solution is measured using a calibrated pH meter.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH is recorded after each addition of the base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Application in Synthesis: A Visualized Workflow

This compound serves as a key intermediate in the synthesis of more complex molecules, including novel imidazobenzazepine derivatives used as dual H1/5-HT2A antagonists for treating sleep disorders.[1] The following diagram illustrates a generalized workflow for a multi-step synthesis where this compound is a key reactant.

References

An In-depth Technical Guide on 1-Methyl-3-oxocyclobutane-1-carboxylic acid: Solubility, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-3-oxocyclobutane-1-carboxylic acid, a versatile building block in medicinal chemistry and organic synthesis. This document collates available data on its solubility, physicochemical properties, and its role as a biological pathway modulator, particularly in melanogenesis.

Core Physicochemical Properties

This compound is a cyclobutane derivative with the molecular formula C₆H₈O₃ and a molecular weight of approximately 128.13 g/mol .[1] Its structure features a four-membered ring, a methyl group, a carboxylic acid moiety, and a ketone functional group.[1] This unique combination of functional groups influences its chemical reactivity and physical properties.

| Property | Value/Description | Source |

| Molecular Formula | C₆H₈O₃ | [1][2][3][4] |

| Molecular Weight | ~128.13 g/mol | [1][2][3][4] |

| Appearance | Off-white solid | [1] |

| CAS Number | 286442-89-5 | [1][2][3][4] |

| Predicted pKa | 4.39 ± 0.20 | N/A |

| Water Solubility | Described as "slightly soluble" or "moderate water solubility is expected".[1] The carboxyl group can form hydrogen bonds with water, but the hydrophobic cyclobutane ring and methyl group limit its solubility.[1] | [1] |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like ethanol and diethyl ether due to the presence of polar carbonyl groups.[1] | [1] |

Solubility Profile

Experimental Protocol: Determination of Aqueous Solubility of a Carboxylic Acid

While a specific protocol for this compound is not documented, a general and reliable method for determining the aqueous solubility of a carboxylic acid is the shake-flask method, followed by titration.

Objective: To determine the concentration of a saturated solution of a carboxylic acid in water at a specific temperature.

Materials:

-

The carboxylic acid of interest (e.g., this compound)

-

Distilled or deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Erlenmeyer flasks

-

Burette

-

Pipettes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the carboxylic acid to a known volume of distilled water in an Erlenmeyer flask. This ensures that a saturated solution is formed.

-

Seal the flask to prevent evaporation.

-

Place the flask in a constant temperature bath (e.g., 25°C) and stir vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected sample through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Titration:

-

Transfer the filtered, known volume of the saturated solution to a clean Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized NaOH solution from a burette until a faint, persistent pink color is observed.

-

Record the volume of NaOH solution used.

-

-

Calculation:

-

Calculate the moles of NaOH used:

-

Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L)

-

-

Since the reaction between a monoprotic carboxylic acid and NaOH is 1:1, the moles of the carboxylic acid in the titrated sample are equal to the moles of NaOH used.

-

Calculate the solubility of the carboxylic acid in moles per liter (mol/L):

-

Solubility (mol/L) = Moles of carboxylic acid / Volume of the saturated solution sample (in L)

-

-

To express the solubility in grams per liter (g/L), multiply the molar solubility by the molecular weight of the carboxylic acid.

-

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of melanin biosynthesis.[5] This activity is primarily attributed to its potential to inhibit tyrosinase, a key enzyme in the melanogenesis pathway.[5] Tyrosinase catalyzes the conversion of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the production of melanin. By inhibiting this enzyme, the compound can effectively reduce melanin synthesis.

The following diagram illustrates the simplified proposed mechanism of action for this compound in the inhibition of melanogenesis.

Caption: Proposed mechanism of melanogenesis inhibition.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a compound like this compound can be visualized as follows.

Caption: General workflow for experimental solubility determination.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental investigation is warranted to establish quantitative solubility data and to fully elucidate its mechanisms of biological action.

References

thermal stability of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Thermal Stability Assessment of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid

Abstract

This compound is a structurally unique molecule featuring a strained cyclobutane ring, a ketone, and a carboxylic acid. This combination of functionalities presents a complex thermal stability profile crucial for its safe handling, storage, and application in pharmaceutical and chemical synthesis. This guide provides a comprehensive framework for characterizing the thermal stability of this and related novel compounds. We delve into the theoretical underpinnings of its potential decomposition pathways and present detailed, field-proven experimental protocols using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By synthesizing theoretical insights with practical methodologies, this document serves as an essential resource for researchers, process chemists, and safety professionals in the drug development sector.

Introduction: The Structural Significance and Stability Imperative

The molecule this compound is a compelling synthetic building block. The presence of a quaternary center, a strained four-membered ring, and two reactive functional groups (a ketone and a carboxylic acid) makes it a versatile precursor for more complex molecular architectures. However, these same features are harbingers of potential thermal instability. The ring strain inherent in the cyclobutane moiety and the propensity of the β-keto acid structure to undergo decarboxylation are primary concerns.

A thorough understanding of a compound's thermal behavior is not merely an academic exercise; it is a cornerstone of process safety and drug substance stability. For drug development professionals, defining the thermal decomposition profile is critical for:

-

Process Safety: Preventing runaway reactions during synthesis, purification, and drying.

-

Storage Conditions: Establishing safe long-term storage temperatures to prevent degradation.

-

Formulation Development: Ensuring the active pharmaceutical ingredient (API) remains stable during formulation processes that may involve heat, such as milling or melt-granulation.

This guide provides the necessary theoretical and practical framework to comprehensively assess these risks.

Theoretical Decomposition Pathways

The structure of this compound suggests two primary, competing pathways for thermal decomposition. The relative favorability of these pathways is dependent on temperature, pressure, and the presence of catalysts.

Pathway A: Decarboxylation

The β-keto acid motif is classically known for its susceptibility to decarboxylation, often proceeding through a cyclic six-membered transition state. This is typically a lower-energy pathway and can occur at relatively moderate temperatures.

Pathway B: Cyclobutane Ring-Opening

Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol) and can undergo thermal ring-opening to form two ethylene molecules or other fragmentation products, typically at higher temperatures. In this substituted case, fragmentation would lead to more complex alkenes.

Understanding these potential pathways is crucial for interpreting experimental data and predicting degradation products.

Caption: Predicted thermal decomposition routes for the target molecule.

Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a robust evaluation of thermal stability. We recommend a tiered workflow starting with sensitive, small-scale experiments before proceeding to adiabatic calorimetry.

Caption: A tiered workflow for comprehensive thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition or evaporation.

Methodology Rationale: TGA provides a clear and direct measurement of mass loss as a function of temperature. By using a controlled heating rate in an inert atmosphere, we can isolate thermal decomposition from oxidative processes. A high-resolution TGA is preferred to accurately determine the onset temperature.

Step-by-Step Protocol:

-

Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the heating program: Equilibrate at 30°C, then ramp to 350°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the mass, temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), typically calculated using the tangent method at the point of initial significant mass loss.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting and decomposition, and to quantify the energy (enthalpy) associated with these events.

Methodology Rationale: DSC measures the difference in heat flow between the sample and a reference pan. This allows for the detection of both endothermic (melting) and exothermic (decomposition) events. The magnitude of an exothermic decomposition is a critical indicator of the potential energy release and hazard.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or stainless steel DSC pan. The use of high-pressure pans is crucial to contain any pressure generated during decomposition and obtain accurate enthalpy data.

-

Experimental Setup:

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with nitrogen at 50 mL/min.

-

Set the heating program: Equilibrate at 30°C, then ramp to 350°C (or 50°C above the TGA Tonset) at a rate of 10°C/min.

-

-

Data Acquisition: Record the heat flow, temperature, and time.

-

Data Analysis: Plot heat flow versus temperature. Integrate the area under any exothermic peaks to calculate the heat of decomposition (ΔHdecomp) in J/g.

Protocol 3: Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a thermal runaway reaction under adiabatic (no heat loss) conditions.

Methodology Rationale: ARC mimics a worst-case scenario in a large-scale reactor where heat generated by a decomposition cannot be dissipated. The experiment uses a "Heat-Wait-Seek" mode to detect the onset of self-heating and then tracks the subsequent temperature and pressure rise under adiabatic conditions.

Step-by-Step Protocol:

-

Instrument Setup: Calibrate the calorimeter and ensure the containment vessel is clean and pressure-rated appropriately.

-

Sample Preparation: Load a precisely known quantity (e.g., 1-5 g) of the sample into a titanium or Hastelloy C bomb.

-

Experimental Setup:

-

Place the bomb in the calorimeter.

-

Evacuate and backfill with nitrogen if an inert atmosphere is required.

-

Begin the "Heat-Wait-Seek" protocol:

-

Heat: Increase the temperature in 5°C steps.

-

Wait: Hold at the new temperature for a stabilization period (e.g., 15 minutes).

-

Seek: Monitor for self-heating. If the rate of temperature increase exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

-

Data Acquisition (Adiabatic Mode): Once an exotherm is detected, the instrument heaters match the sample temperature, creating an adiabatic environment. Temperature and pressure are recorded as a function of time until the reaction is complete.

-

Data Analysis: Plot temperature vs. time and pressure vs. time. Determine the adiabatic temperature rise (ΔTad) and the maximum pressure and rate of pressure rise.

Hypothetical Data Summary and Interpretation

The following table summarizes plausible data that could be obtained from the experimental workflow described above.

| Parameter | Technique | Hypothetical Value | Interpretation |

| Onset of Mass Loss (Tonset) | TGA | 145 °C | Significant decomposition begins at this temperature under dynamic heating conditions. |

| Melting Point (Tm) | DSC | 95 °C (Endotherm) | The compound is a solid at room temperature and melts before decomposing. |

| Decomposition Onset (Tonset) | DSC | 148 °C | Confirms the TGA result. The decomposition is exothermic. |

| Heat of Decomposition (ΔHdecomp) | DSC | -250 J/g | A moderately energetic decomposition. Values > -500 J/g are often considered high hazard. |

| Adiabatic Onset (Tonset, ad) | ARC | 135 °C | The onset of self-heating is lower under adiabatic conditions, a critical safety finding. |

| Adiabatic Temperature Rise (ΔTad) | ARC | 180 °C | A significant temperature rise, indicating a potential for thermal runaway. |

| Time to Maximum Rate (TMRad) | ARC | 45 minutes from onset | The time available to take corrective action from the point of runaway detection is limited. |

| Max Self-Heat Rate | ARC | 20 °C/min | Indicates a rapid and hazardous reaction rate under adiabatic conditions. |

Interpretation Synthesis: The hypothetical data suggests that this compound is stable at ambient temperatures but begins to decompose exothermically around 135-145°C. The moderate heat of decomposition and significant adiabatic temperature rise indicate that a thermal runaway is possible if a large quantity of the material is heated above its onset temperature without adequate cooling. The primary decomposition is likely decarboxylation, given the relatively low onset temperature. These findings would lead to a recommendation for a maximum process temperature well below 135°C, with a suggested safety margin of at least 50°C, limiting normal operating temperatures to below 85°C.

The Enduring Ring: A Technical Guide to the Discovery and History of Cyclobutane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history of cyclobutane carboxylic acids, from early misconceptions to their establishment as a vital scaffold in modern medicinal chemistry. We will delve into the key synthetic methodologies, present collated physicochemical and spectroscopic data, and provide detailed experimental protocols for their preparation. Furthermore, this guide will illuminate the contemporary relevance of this humble four-membered ring by examining the mechanism of action of Abrocitinib, a cyclobutane-containing selective JAK1 inhibitor, within the JAK-STAT signaling pathway.

A History of Missteps and Triumphs: The Discovery of Cyclobutane Carboxylic Acids

The journey to understanding and synthesizing cyclobutane carboxylic acids was not a straightforward path. Early attempts in the late 19th and early 20th centuries were fraught with misinterpretations and the inadvertent synthesis of other cyclic or rearranged products.

Initial forays by chemists such as Markownikoff, Krestownikoff, and Perkin often resulted in the formation of cyclopropane or five- and six-membered ring derivatives due to the inherent ring strain of the cyclobutane system, which was then poorly understood. For a considerable period, many reported syntheses of 1,3-cyclobutanedicarboxylic acid were later proven to be erroneous.

A pivotal moment in the history of cyclobutane chemistry was the work of William Perkin, Jr., in 1883. Despite the prevailing belief that rings smaller than six carbons would be too unstable to exist, Perkin successfully synthesized cyclobutanecarboxylic acid. This achievement marked a significant milestone, opening the door to the exploration of small-ring carbocycles.

Physicochemical and Spectroscopic Properties

The unique puckered conformation of the cyclobutane ring imparts distinct physical and spectroscopic properties to its carboxylic acid derivatives. The tables below summarize key data for cyclobutanecarboxylic acid and a representative derivative, the drug Abrocitinib.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Cyclobutanecarboxylic Acid | C₅H₈O₂ | 100.12 | -7.5 | 191.5–193.5 | 4.785 |

| Abrocitinib | C₁₄H₂₁N₅O₂S | 323.42 | Not Reported | Not Reported | Not Reported |

Table 1: Physicochemical Properties of Cyclobutanecarboxylic Acid and Abrocitinib. [1][2][3]

| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Cyclobutanecarboxylic Acid | ~1700-1725 | Carboxyl H: ~11-12, Ring H: ~1.8-3.0 | Carbonyl C: ~182, Ring C: ~18-40 |

| Abrocitinib | Not Reported | Data available in specialized literature | Data available in specialized literature |

Table 2: Spectroscopic Data for Cyclobutanecarboxylic Acid.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of cyclobutane carboxylic acids can be broadly categorized into three main approaches: malonic ester synthesis, [2+2] cycloaddition reactions, and the decarboxylation of cyclobutane-1,1-dicarboxylic acids.

Malonic Ester Synthesis

This classical approach involves the reaction of diethyl malonate with a 1,3-dihalopropane in the presence of a base to form a cyclobutane-1,1-dicarboxylate, which is then hydrolyzed and decarboxylated to yield the desired cyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943).

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

-

In a 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 115 g (5 moles) of sodium in 1.5 L of absolute ethanol.

-

To the hot sodium ethoxide solution, add 800 g (5 moles) of diethyl malonate.

-

Following the addition of diethyl malonate, add 606 g (3 moles) of 1,3-dibromopropane dropwise over 4-6 hours while maintaining gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 8-10 hours until the solution is neutral or faintly acidic to litmus.

-

Distill off the ethanol on a steam bath. Add 1 L of water to the residue and separate the oily layer.

-

Extract the aqueous layer with two 200 mL portions of ether. Combine the oily layer and ether extracts, wash with water, and dry over anhydrous calcium chloride.

-

Distill the dried liquid under reduced pressure, collecting the fraction boiling at 117-120°C at 20 mm. The yield of diethyl 1,1-cyclobutanedicarboxylate is 300-330 g (50-55%).

Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

-

In a 2-liter flask, dissolve 200 g (1 mole) of diethyl 1,1-cyclobutanedicarboxylate in a solution of 112 g (2 moles) of potassium hydroxide in 1 L of 95% ethanol.

-

Reflux the mixture for 4 hours.

-

Distill off the ethanol on a steam bath. Dissolve the residual potassium salt in a minimum amount of water and acidify with a slight excess of concentrated hydrochloric acid.

-

Cool the solution in an ice bath to crystallize the 1,1-cyclobutanedicarboxylic acid.

-

Filter the crystals, wash with a small amount of cold water, and dry. The yield is 120-130 g (83-90%).

Step 3: Decarboxylation to Cyclobutanecarboxylic Acid

-

Place 144 g (1 mole) of 1,1-cyclobutanedicarboxylic acid in a distilling flask.

-

Heat the flask in an oil bath at 150-160°C until the evolution of carbon dioxide ceases.

-

Raise the temperature of the bath to 200-210°C and distill the cyclobutanecarboxylic acid.

-

The crude acid is then purified by redistillation, collecting the fraction boiling at 191-194°C. The yield is 85-90 g (85-90%).

[2+2] Cycloaddition

Photochemical or thermal [2+2] cycloaddition reactions of alkenes are a powerful method for the direct formation of the cyclobutane ring. For instance, the cycloaddition of ketene to an alkene can provide a cyclobutanone intermediate that can be further elaborated to a carboxylic acid.

Experimental Workflow: [2+2] Cycloaddition Approach

Caption: General workflow for synthesizing cyclobutane carboxylic acids via [2+2] cycloaddition.

Modern Applications: Abrocitinib and the JAK-STAT Signaling Pathway

The cyclobutane motif is a key structural feature in a number of modern pharmaceuticals due to its ability to impart conformational rigidity and serve as a versatile scaffold. A prominent example is Abrocitinib, an orally available small-molecule inhibitor of Janus kinase 1 (JAK1) used in the treatment of moderate-to-severe atopic dermatitis.[1][4]

The Janus kinase (JAK)–signal transducer and activator of transcription (STAT) signaling pathway is a critical cascade in the immune response.[1][5] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Abrocitinib functions by selectively inhibiting JAK1, thereby blocking the downstream signaling cascade that leads to inflammation.[4][5]

Mechanism of Action: Abrocitinib Inhibition of the JAK-STAT Pathway

The following diagram illustrates the mechanism by which Abrocitinib inhibits the JAK1-mediated signaling pathway. In a normal inflammatory response, cytokines bind to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and initiate the transcription of pro-inflammatory genes. Abrocitinib competitively binds to the ATP-binding site of JAK1, preventing the phosphorylation of STATs and thus halting the inflammatory cascade.[1][4][5]

Caption: Abrocitinib inhibits the JAK-STAT signaling pathway by blocking the ATP-binding site of JAK1.

Conclusion

From early synthetic challenges to its current role in cutting-edge drug discovery, the story of cyclobutane carboxylic acids is a testament to the progress of organic chemistry. The unique structural and conformational properties of the cyclobutane ring continue to make it a valuable component in the design of new therapeutic agents. As our understanding of complex biological pathways deepens, the strategic incorporation of this small, strained ring system is likely to play an increasingly important role in the development of next-generation medicines.

References

- 1. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cibinqo (Abrocitinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. pfizermedical.com [pfizermedical.com]

- 4. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Abrocitinib? [synapse.patsnap.com]

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique three-dimensional, puckered conformation offers a strategic advantage in drug design, enabling chemists to rigidify flexible molecules, optimize pharmacophore presentation, and enhance pharmacokinetic properties. This guide provides a comprehensive overview of the role of cyclobutane scaffolds, supported by quantitative data from key drug discovery programs, detailed experimental protocols for their synthesis and evaluation, and visual representations of their impact on molecular design and biological pathways. By replacing traditional moieties such as gem-dimethyl groups, alkenes, and even aromatic rings, the cyclobutane ring has proven instrumental in the development of successful therapeutics, including approved drugs for cancer and infectious diseases. This document serves as a technical resource for researchers seeking to leverage the unique properties of this valuable carbocycle in their own drug discovery endeavors.

Physicochemical Properties and Strategic Advantages of the Cyclobutane Scaffold

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic properties. With a ring strain energy of approximately 26.3 kcal/mol, it is less strained than cyclopropane but significantly more so than cyclopentane or cyclohexane.[1][2] This strain results in a puckered conformation, deviating from a planar arrangement to relieve torsional strain.[1] This non-planar geometry is a key attribute exploited in drug design.

The primary strategic advantages of incorporating a cyclobutane scaffold include:

-

Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][3]

-

Improved Metabolic Stability: By replacing metabolically labile groups, such as gem-dimethyl moieties or oxidatively susceptible aromatic rings, the cyclobutane scaffold can block sites of metabolism by cytochrome P450 enzymes, thereby enhancing a drug candidate's half-life.[2][3]

-

Bioisosteric Replacement: Cyclobutane can serve as a bioisostere for various functional groups, including alkenes, alkynes, and aromatic rings. This substitution can improve physicochemical properties like solubility and lipophilicity while maintaining or enhancing biological activity.[1][4]

-

Precise Vectorial Orientation: The defined geometry of substituted cyclobutanes allows for the precise positioning of pharmacophoric groups in three-dimensional space, enabling optimal interactions with target proteins.[1]

-

Increased sp³ Character: The replacement of flat, sp²-hybridized aromatic rings with the three-dimensional, sp³-hybridized cyclobutane scaffold increases the fraction of sp³ carbons (Fsp³). A higher Fsp³ is often correlated with improved clinical success rates due to better solubility, metabolic stability, and reduced off-target toxicity.[4]

Case Studies: Cyclobutane-Containing Drugs

The successful application of cyclobutane scaffolds is exemplified by several marketed drugs. The following case studies highlight how the unique properties of this ring system were leveraged to overcome specific challenges in drug development.

Ivosidenib (Tibsovo®): Enhancing Metabolic Stability

Ivosidenib is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, approved for the treatment of certain cancers.[5] The lead compound, AGI-5198, suffered from poor metabolic stability due to extensive oxidation of its cyclohexyl and imidazole moieties.[5][6] A key optimization strategy was the replacement of the metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine.[6] This substitution significantly improved the metabolic stability, contributing to the development of a clinically viable drug.

| Compound | R Group | mIDH1-R132H IC50 (nM) | Human Liver Microsome Stability (Extraction Ratio) |

| AGI-5198 | Cyclohexyl | 23 | High |

| Ivosidenib Analog | 3,3-difluorocyclobutyl | 12 | Low |

Data compiled from multiple sources to illustrate the trend.[5][6]

Apalutamide (Erleada®): Optimizing Receptor Antagonism

Apalutamide is a non-steroidal antiandrogen used to treat prostate cancer.[7] It features a spirocyclic cyclobutane scaffold, which plays a crucial role in its high binding affinity for the androgen receptor (AR).[6] The rigid cyclobutane ring helps to correctly orient the pharmacophoric groups for optimal interaction with the receptor's ligand-binding domain, leading to potent antagonism.

Boceprevir (Victrelis®): Maximizing Potency through P1 Pocket Filling

Boceprevir is a protease inhibitor formerly used to treat hepatitis C virus (HCV) infection.[8] Its structure includes a cyclobutylmethyl group at the P1 position, which makes optimal contact with the S1 binding pocket of the HCV NS3/4A protease.[9] Structure-activity relationship (SAR) studies revealed that the cyclobutyl group was superior to smaller (cyclopropyl) and larger (cyclopentyl) cycloalkyl groups in terms of potency.

| Analog | P1 Group | Potency vs. Cyclobutyl Analog |

| Boceprevir | Cyclobutylmethyl | - |

| Analog 1 | Cyclopropylmethyl | 3-fold less potent |

| Analog 2 | Cyclopentylmethyl | 19-fold less potent |

Data sourced from PharmaBlock.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of cyclobutane-containing compounds.

Synthesis of Cyclobutane Scaffolds: [2+2] Photocycloaddition

The [2+2] photocycloaddition is a powerful method for the direct construction of cyclobutane rings from two alkene-containing molecules.[10][11]

General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides: [10]

-

To a glass vial, add the alkene (2.0 equivalents, 0.40 mmol), N-aryl maleimide (1.0 equivalent, 0.20 mmol), and thioxanthone (20 mol %, 0.04 mmol, 9 mg).

-

Add dichloromethane (CH₂Cl₂) (2 mL) to the vial.

-

Seal the vial with a rubber septum and purge with argon for 10-15 minutes.

-

Irradiate the stirring reaction mixture with a blue LED light source (e.g., Kessil PR160L, 440 nm) for 16 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the desired cyclobutane product.

Biological Evaluation: In Vitro Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound, such as apalutamide, for the androgen receptor.[12][13]

Materials:

-

Rat prostate cytosol (as a source of androgen receptor)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Test compound (e.g., apalutamide)

-

Unlabeled R1881 (for determining non-specific binding)

-

Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and scintillation counter

Procedure: [12]

-

Prepare serial dilutions of the test compound and control compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, buffer (for total binding), or a high concentration of unlabeled R1881 (for non-specific binding).

-

Add the [³H]-R1881 solution to all wells at a final concentration of approximately 1 nM.

-

Add the prepared rat prostate cytosol to each well.

-

Incubate the plate overnight at 4°C to allow the binding to reach equilibrium.

-

To separate bound from free radioligand, add a cold hydroxyapatite slurry to each well and incubate for 15 minutes at 4°C.

-

Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complex.

-

Carefully aspirate the supernatant and wash the pellet multiple times with cold wash buffer.

-

Add scintillation cocktail to each well containing the washed pellet.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Pharmacokinetic Evaluation: Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[5]

Materials:

-

Human or other species liver microsomes

-

Test compound

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard for quenching

-

LC-MS/MS system for analysis

Procedure: [5]

-

Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of the initial time points.

-

Calculate the intrinsic clearance (Cl_int) from the half-life and the protein concentration in the assay.

Visualizing the Role of Cyclobutane Scaffolds

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of cyclobutane in medicinal chemistry.

Conclusion

The cyclobutane scaffold has firmly established its place as a valuable tool in the medicinal chemist's armamentarium. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has been demonstrated in numerous successful drug discovery programs. The case studies of ivosidenib, apalutamide, and boceprevir underscore the tangible benefits of incorporating this four-membered ring into drug candidates. As synthetic methodologies for accessing functionalized cyclobutanes continue to advance, the strategic application of this scaffold is poised to play an even more significant role in the development of the next generation of therapeutics. This guide provides a foundational understanding and practical tools for researchers to explore and exploit the full potential of the cyclobutane motif in their pursuit of innovative medicines.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. The development of apalutamide for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boceprevir - Wikipedia [en.wikipedia.org]

- 9. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carboxylic acid

Abstract

1-Methyl-3-oxocyclobutane-1-carboxylic acid is a synthetically valuable cyclobutane derivative with significant potential in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an attractive building block for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, biological activities, and key reactions of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

Cyclobutane derivatives are increasingly recognized for their utility in drug discovery due to their unique conformational properties which can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. This compound, a substituted cyclobutane, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its structure, featuring a ketone, a carboxylic acid, and a methyl group on a strained four-membered ring, offers multiple points for chemical modification, enabling the exploration of diverse chemical space. This document outlines the current state of knowledge on this compound, with a focus on its synthesis, properties, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 286442-89-5 | [3] |

| Molecular Formula | C₆H₈O₃ | [4] |

| Molecular Weight | 128.13 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| SMILES | CC1(C(=O)O)CC(=O)C1 | [3] |

| InChIKey | GURNKGAMQJTVCQ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of 1,3-Dibromo-2-butanone

-

Materials: 2-Butanone, Bromine, Ethanol.

-

Procedure: In a well-ventilated fume hood, dissolve 2-butanone (1.0 eq) in ethanol. Cool the solution in an ice bath. Slowly add bromine (2.0 eq) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. The solvent and generated hydrogen bromide are removed under reduced pressure to yield crude 1,3-dibromo-2-butanone, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Methyl-3,3-dicyanocyclobutanone

-

Materials: 1,3-Dibromo-2-butanone, Malononitrile, Sodium Iodide (NaI), Tetrabutylammonium bromide (TBAB), Dimethylformamide (DMF).

-

Procedure: To a solution of malononitrile (1.0 eq) in DMF, add NaI (catalytic amount) and TBAB (catalytic amount). To this mixture, add the crude 1,3-dibromo-2-butanone (1.0 eq) dropwise at room temperature. Heat the reaction mixture to 60-70 °C and stir for 24 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

-

Materials: 1-Methyl-3,3-dicyanocyclobutanone, 6M Hydrochloric acid.

-